1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine
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Overview
Description
1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine is a heterocyclic compound that features a thiazole ring and a piperazine moiety substituted with a nitrophenyl group
Mechanism of Action
Target of Action
Similar compounds such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been studied and found to have significant affinity for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which have structural similarities with the compound , have been found to exhibit inhibitory activity against alpha1-adrenergic receptors .
Biochemical Pathways
For instance, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile was found to be a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .
Pharmacokinetics
Similar compounds such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been studied, and their adme properties have been calculated . These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 4-nitrobenzyl chloride with piperazine to form 4-[(4-nitrophenyl)methyl]piperazine. This intermediate is then reacted with 2-bromo-1,3-thiazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2-[4-[(4-Aminophenyl)methyl]piperazin-1-yl]-1,3-thiazole.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a drug candidate.
Materials Science: It is explored for its use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A compound with a similar piperazine moiety but different substituents.
Pleuromutilin Derivatives: Compounds with similar antibacterial properties.
Uniqueness
1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine is unique due to its specific combination of a nitrophenyl group, piperazine moiety, and thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)13-3-1-12(2-4-13)11-16-6-8-17(9-7-16)14-15-5-10-21-14/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZUGIDSASRHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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